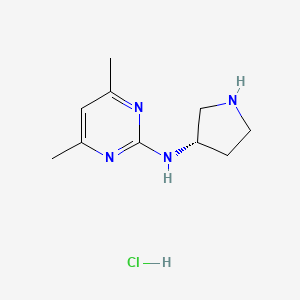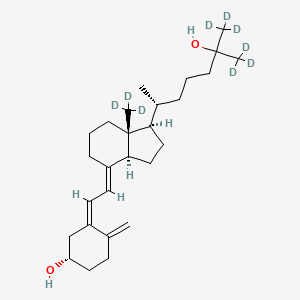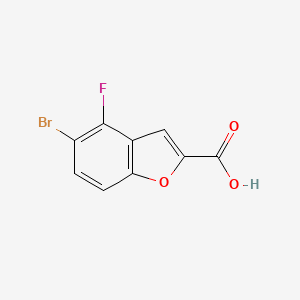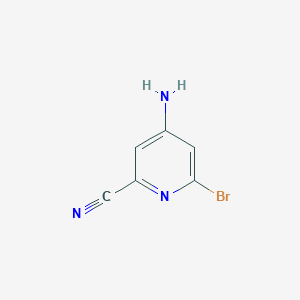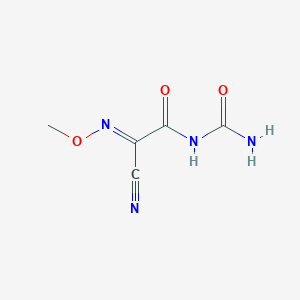
(E)-N-Methoxy-2-oxo-2-ureidoacetimidoyl-cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-Methoxy-2-oxo-2-ureidoacetimidoyl-cyanide is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including a methoxy group, an oxo group, a ureido group, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Methoxy-2-oxo-2-ureidoacetimidoyl-cyanide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxy Group:
Formation of the Oxo Group: The oxo group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Formation of the Ureido Group: The ureido group can be synthesized through the reaction of an amine with an isocyanate.
Formation of the Cyanide Group: The cyanide group can be introduced through nucleophilic substitution reactions using cyanide salts such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
(E)-N-Methoxy-2-oxo-2-ureidoacetimidoyl-cyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The cyanide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium cyanide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(E)-N-Methoxy-2-oxo-2-ureidoacetimidoyl-cyanide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-Methoxy-2-oxo-2-ureidoacetimidoyl-cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-Methoxy-2-oxo-2-ureidoacetimidoyl-cyanide: Lacks the (E)-configuration, leading to different stereochemistry and potentially different biological activity.
N-Methoxy-2-oxo-2-ureidoacetimidoyl-chloride: Substitution of the cyanide group with a chloride group, resulting in different reactivity and applications.
Uniqueness
(E)-N-Methoxy-2-oxo-2-ureidoacetimidoyl-cyanide is unique due to its specific combination of functional groups and (E)-configuration, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C5H6N4O3 |
|---|---|
Molecular Weight |
170.13 g/mol |
IUPAC Name |
(1E)-2-(carbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C5H6N4O3/c1-12-9-3(2-6)4(10)8-5(7)11/h1H3,(H3,7,8,10,11)/b9-3+ |
InChI Key |
TXHNTGRBGAZDQK-YCRREMRBSA-N |
Isomeric SMILES |
CO/N=C(\C#N)/C(=O)NC(=O)N |
Canonical SMILES |
CON=C(C#N)C(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




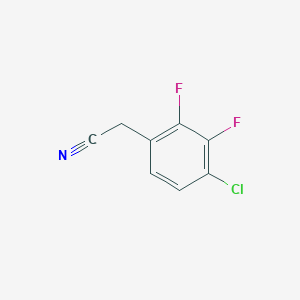

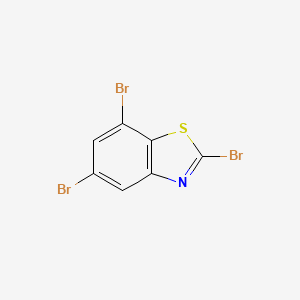
![Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans-](/img/structure/B12328011.png)

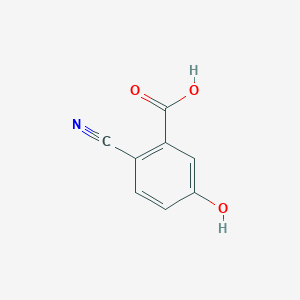
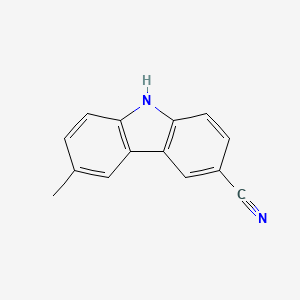
![3-Azabicyclo[4.1.0]heptan-1-ol](/img/structure/B12328039.png)
